molecular formula C15H14ClN5O2 B2920979 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108215-97-8

6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2920979
CAS No.: 2108215-97-8
M. Wt: 331.76
InChI Key: AIHMEBIBUVZEDZ-UHFFFAOYSA-N
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Description

This compound features a triazolo-pyrazine core, substituted at position 6 with a 4-chlorophenyl group and at position 3 with an N-isopropyl carboxamide. The 4-oxo-4,5-dihydro moiety introduces a partially saturated pyrazine ring, which may influence conformational flexibility and binding interactions. Such structures are often explored in medicinal chemistry for kinase inhibition or antimicrobial applications due to the triazole’s ability to engage in hydrogen bonding and π-π stacking .

Properties

IUPAC Name

6-(4-chlorophenyl)-4-oxo-N-propan-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-8(2)17-14(22)12-13-15(23)18-11(7-21(13)20-19-12)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHMEBIBUVZEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN5OC_{13}H_{14}ClN_5O with a molecular weight of approximately 295.74 g/mol. The structure features a triazolo-pyrazine core which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar triazolo and pyrazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole and triazole possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate that many derivatives exhibit low toxicity towards human cell lines such as HEK-293 cells . This suggests that the compound may also retain a favorable safety profile, making it a candidate for further pharmacological development.

Data Table: Biological Activity Summary

Activity Tested Compound IC50/MIC Values Reference
AntimicrobialTriazolo derivatives0.22 - 0.25 μg/mL
AntitubercularPyrazine derivatives1.35 - 2.18 μM
CytotoxicityVarious derivativesNon-toxic (HEK-293)

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, establishing their antimicrobial efficacy through MIC and MBC assays. The results highlighted the importance of structural modifications in enhancing biological activity .
  • Antitubercular Screening : In another investigation, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested against M. tuberculosis, revealing significant activity in several analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

a. Triazolo-Pyrazine vs. Triazolo-Pyrimidine
  • Target Compound: The triazolo-pyrazine core (pyrazine fused with triazole) offers distinct electronic properties compared to pyrimidine-based analogs.
  • Analog from : The compound N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo-pyrimidine core. The pyrimidine’s nitrogen positioning may enhance interactions with nucleic acid targets, whereas the pyrazine in the target compound could favor interactions with ATP-binding pockets in kinases .
b. Substituent Analysis
  • 4-Chlorophenyl Group : Present in both the target compound and ’s analog. Chlorine’s electron-withdrawing effects improve metabolic stability and hydrophobic interactions .
  • Carboxamide Variations: Target: N-isopropyl carboxamide may enhance lipophilicity and membrane permeability compared to bulkier substituents.

Physicochemical Properties

Property Target Compound (Estimated) Compound Compound
Molecular Formula C₁₅H₁₄ClN₅O₂ C₁₉H₂₀ClN₃OS C₂₀H₂₀ClN₅OS
Molecular Weight ~355.8 g/mol 381.9 g/mol 413.9 g/mol
Key Functional Groups 4-Chlorophenyl, isopropyl carboxamide Carbothioamide, tetrahydroindole Methylthio, tetrahydro-pyrimidine
Melting Point Not reported 210–211 °C Not reported
  • Solubility : The isopropyl carboxamide in the target compound likely increases hydrophobicity compared to the methylthio group in ’s analog, which may improve aqueous solubility via sulfur’s polarizability .

Structure-Activity Relationship (SAR) Insights

  • Triazolo-Pyrazine Core : The pyrazine’s planar structure may facilitate stacking interactions with aromatic residues in enzyme active sites, whereas the tetrahydro-pyrimidine in ’s analog introduces conformational constraints .
  • Chlorophenyl vs.

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